

Magnetic susceptibility of copper(II) acetate at low temperatures.

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Compound of Interest

Compound Name: COPPER(II) ACETATE

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An In-depth Technical Guide on the Magnetic Susceptibility of **Copper(II) Acetate** at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) acetate monohydrate, $\text{Cu}_2(\text{CH}_3\text{COO})_4(\text{H}_2\text{O})_2$, has long been a subject of foundational interest in the field of magnetochemistry. Its anomalous magnetic behavior at low temperatures provides a classic example of antiferromagnetic coupling between adjacent metal ions.[1][2][3] This technical guide offers a detailed exploration of the low-temperature magnetic susceptibility of **copper(II) acetate**, presenting key quantitative data, experimental methodologies, and the underlying theoretical framework. The dimeric "paddle wheel" structure of **copper(II) acetate** monohydrate results in a significant interaction between the two copper(II) centers.[4] At high temperatures, the compound exhibits paramagnetic behavior typical of a substance with unpaired electrons. However, as the temperature is lowered, its magnetic susceptibility reaches a maximum at approximately 250 K and then rapidly decreases.[1][2][3][5] This phenomenon is a direct consequence of the antiferromagnetic coupling between the two Cu^{2+} ions, which are separated by a short distance of about 2.62 Å. [4] This interaction leads to a diamagnetic singlet ground state ($S=0$) and a thermally accessible, excited triplet state ($S=1$).[6] Consequently, at very low temperatures (below 90 K), the compound becomes essentially diamagnetic as the triplet state is depopulated.[4]

Quantitative Data Summary

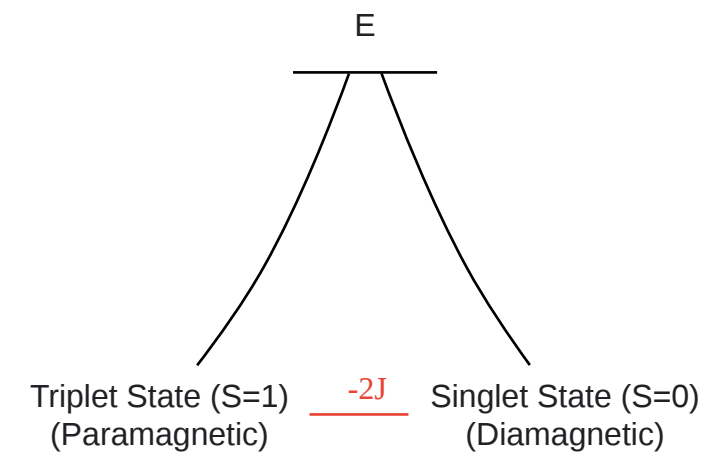
The magnetic properties of **copper(II) acetate** monohydrate have been extensively studied. The key parameters defining its magnetic behavior are summarized in the table below. This data is primarily derived from magnetic susceptibility measurements performed over a temperature range of 4.2 K to 300 K.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Value	Unit	Reference
Temperature of Maximum Susceptibility (Tmax)	~250	K	[1] [2] [3] [5]
Magnetic Moment (μ_{eff}) at 300 K	~2.1	μB	[1] [2] [3]
Magnetic Moment (μ_{eff}) at 4.2 K	~0.1	μB	[1] [2] [3]
Antiferromagnetic Exchange Coupling Constant (-2J)	292.2 - 299.2	cm^{-1}	[1] [2]
Ground State	Singlet (S=0)	-	[6]
First Excited State	Triplet (S=1)	-	[6]

Theoretical Framework: Antiferromagnetic Coupling

The magnetic behavior of **copper(II) acetate** is explained by the Bleaney-Bowers equation, which models the interaction between the two copper(II) ions. The two $S=1/2$ Cu^{2+} ions are coupled via a superexchange mechanism through the four bridging acetate ligands.[\[2\]](#) This coupling results in a splitting of the energy levels into a lower-energy singlet state (spins paired, $S=0$) and a higher-energy triplet state (spins parallel, $S=1$). The energy separation between these states is equal to the exchange coupling constant, -2J.

Energy Level Diagram for a Cu(II) Dimer

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Caption: Energy levels of the coupled Cu(II) dimer.

Experimental Protocols

The determination of the magnetic susceptibility of **copper(II) acetate** as a function of temperature is a critical experiment. Below is a detailed methodology based on the Faraday method, a common technique for such measurements.[2]

1. Synthesis of **Copper(II) Acetate** Monohydrate:

- **Copper(II) acetate** is typically synthesized by reacting copper(II) hydroxide or basic copper(II) carbonate with acetic acid.[4]
- The resulting solution is heated to facilitate the reaction and then cooled to allow for the crystallization of the blue-green **copper(II) acetate** monohydrate.
- The crystals are then filtered, washed, and dried.

2. Sample Preparation and Mounting:

- A powdered sample of the synthesized **copper(II) acetate** monohydrate is carefully packed into a sample holder of known mass.
- The sample holder is then suspended from a microbalance within the magnetometer.

3. Magnetic Susceptibility Measurement (Faraday Method):

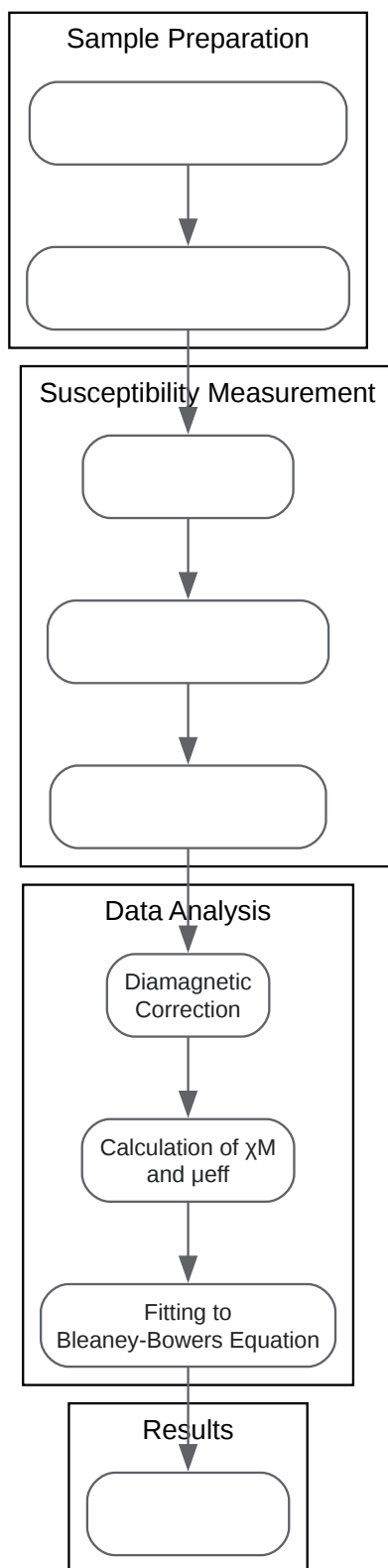
- The core of the Faraday method involves measuring the force exerted on the sample by a non-uniform magnetic field.
- The sample is positioned in a region where the product of the magnetic field (H) and the field gradient (dH/dx) is constant.
- The apparatus is evacuated and cooled to the lowest desired temperature (e.g., 4.2 K using liquid helium).
- The magnetic field is applied, and the change in the sample's weight is measured by the microbalance. This change in weight is directly proportional to the magnetic susceptibility of the sample.
- The measurement is repeated at various temperatures as the sample is slowly warmed up to 300 K.

4. Data Analysis:

- The raw data is corrected for the diamagnetism of the constituent atoms and the sample holder.^[2]
- The molar magnetic susceptibility (χ_M) is calculated at each temperature.
- The effective magnetic moment (μ_{eff}) is determined using the equation: $\mu_{\text{eff}} = 2.828(\chi_M T)^{1/2}$.
- The experimental data is then fitted to the Bleaney-Bowers equation to determine the exchange coupling constant ($-2J$) and the g-factor.

Experimental Workflow

The logical flow of an experiment to determine the magnetic susceptibility of **copper(II) acetate** is depicted in the following diagram.



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Caption: Experimental workflow for magnetic analysis.

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